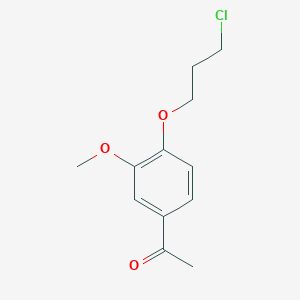
Benzothiazole-d4
概要
説明
Benzothiazole-d4 is a labeled Benzothiazole . It is also known as 1-Thia-3-azaindene-d4, Benzothiazole-4,5,6,7-d4, and 4,5,6,7-tetradeuterio-1,3-benzothiazole . It has a molecular weight of 139.21 and a molecular formula of C7HD4NS .
Synthesis Analysis
Benzothiazole derivatives can be synthesized using green chemistry principles from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis
Benzothiazole-d4 has a high relative in vitro specificity and full intrinsic activity at the D2 subfamily of dopamine receptors, binding with higher affinity to D3 than to D2 or D4 receptor subtypes .Chemical Reactions Analysis
Benzothiazole derivatives have been shown to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .Physical And Chemical Properties Analysis
Benzothiazole-d4 is a light brown to dark red oil . It is slightly soluble in chloroform and methanol .科学的研究の応用
Anticancer and Anti-inflammatory Agents
Benzothiazole derivatives, including Benzothiazole-d4, have shown potential as anticancer and anti-inflammatory agents. A study highlighted the synthesis of novel benzothiazole compounds that exhibited significant inhibition of cancer cell proliferation and reduced inflammatory factors in cell models .
Antimicrobial Activity
The structure of Benzothiazole-d4 lends itself to antimicrobial properties. Research has indicated that benzothiazole and its derivatives can be effective against a range of microbial pathogens, offering a pathway for the development of new antimicrobial drugs .
Antidiabetic Applications
Benzothiazole derivatives have been explored for their antidiabetic effects. The ability of these compounds to modulate biological pathways related to diabetes makes them a subject of interest in the development of antidiabetic medications .
Neuroprotective Effects
Some benzothiazole compounds have been found to interfere with glutamate neurotransmission, suggesting potential neuroprotective effects. This could lead to applications in treating neurodegenerative diseases .
Fluorescent Probes and Imaging
The characteristic fluorescence of the benzothiazole group, including Benzothiazole-d4, makes it a valuable component in the design of fluorescent probes. These probes can be used in various imaging applications to study biological processes .
Pharmacokinetics and Drug Development
Benzothiazole-d4 can be used in pharmacokinetic studies to predict the behavior of new drug candidates. Its properties allow for the assessment of absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals .
Enzyme Inhibition
Due to its reactive sites, Benzothiazole-d4 can act as an enzyme inhibitor, which is crucial in the study of disease mechanisms and the development of therapeutic agents .
Electroluminescent Devices
The electronic properties of Benzothiazole-d4 make it suitable for use in electroluminescent devices. Its incorporation into organic compounds can enhance the performance of these devices .
作用機序
Target of Action
Benzothiazole derivatives have been found to interact with a variety of targets, contributing to their wide range of biological activities . They have been reported to inhibit several enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . In addition, benzothiazole derivatives have been found to inhibit BCL-2, a key enzyme involved in apoptosis .
Mode of Action
The mode of action of benzothiazole derivatives varies depending on the specific derivative and its target. For example, some benzothiazole derivatives have been found to exhibit antibacterial activity by inhibiting key enzymes involved in bacterial growth and replication . Other benzothiazole derivatives have been found to inhibit BCL-2, thereby inducing apoptosis in cancer cells . The specific interactions between benzothiazole derivatives and their targets are still under investigation.
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways due to their ability to interact with multiple targets. For instance, by inhibiting BCL-2, benzothiazole derivatives can disrupt the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, leading to dysregulation of apoptosis in affected cells . This can lead to cell death, which is particularly beneficial in the context of cancer treatment.
Pharmacokinetics
It is excreted to the kidney and is promptly absorbed, reaching high plasma concentrations within 1–2 hours, with a half-life of 6–8 hours .
Result of Action
The result of the action of benzothiazole derivatives can vary depending on the specific compound and its target. For example, benzothiazole derivatives that inhibit BCL-2 can induce apoptosis in cancer cells, potentially leading to a reduction in tumor size . On the other hand, benzothiazole derivatives that inhibit key enzymes in bacteria can exhibit antibacterial activity, potentially leading to the eradication of bacterial infections .
Action Environment
The action of benzothiazole derivatives can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the stability and efficacy of these compounds. Moreover, the pH and temperature of the environment can also influence the activity of benzothiazole derivatives
Safety and Hazards
When handling Benzothiazole-d4, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
将来の方向性
Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . The development of novel antibiotics to control resistance problems is crucial .
特性
IUPAC Name |
4,5,6,7-tetradeuterio-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJUPLGTWVMSFF-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=CS2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445275 | |
| Record name | Benzothiazole-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194423-51-3 | |
| Record name | Benzothiazole-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B30485.png)
![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B30486.png)
![N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide](/img/structure/B30487.png)

![2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B30506.png)
![4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B30508.png)

![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)



